6-Methyl-4-(4-phenylpiperazin-1-yl)coumarin
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Overview
Description
6-Methyl-4-(4-phenylpiperazin-1-yl)coumarin is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzene ring fused to a pyrone ring. This particular compound is notable for its potential pharmacological properties, including antimicrobial and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-(4-phenylpiperazin-1-yl)coumarin typically involves the reaction of 6-methylcoumarin with 4-phenylpiperazine. One common method is the reductive amination of 6-methylcoumarin with 4-phenylpiperazine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in methanol at room temperature with a catalytic amount of glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-(4-phenylpiperazin-1-yl)coumarin can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products
Scientific Research Applications
6-Methyl-4-(4-phenylpiperazin-1-yl)coumarin has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s.
Industry: Utilized in the development of fluorescent probes for biochemical assays.
Mechanism of Action
The mechanism of action of 6-Methyl-4-(4-phenylpiperazin-1-yl)coumarin involves its interaction with various molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby increasing acetylcholine levels in the brain. This action is beneficial in the treatment of neurodegenerative diseases like Alzheimer’s . The compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-4-(4-(4-methyl-benzoyl)piperazin-1-yl)coumarin: Another coumarin derivative with similar pharmacological properties.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxycoumarin: Known for its antimicrobial activity.
Uniqueness
6-Methyl-4-(4-phenylpiperazin-1-yl)coumarin is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to inhibit acetylcholinesterase and its antioxidant activity make it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C20H20N2O2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
6-methyl-4-(4-phenylpiperazin-1-yl)chromen-2-one |
InChI |
InChI=1S/C20H20N2O2/c1-15-7-8-19-17(13-15)18(14-20(23)24-19)22-11-9-21(10-12-22)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3 |
InChI Key |
FYWXEEJKGHDKBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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